molecular formula C26H60O2SiSn2 B8501712 Bis(tri-n-butylstannyloxy)dimethylsilane CAS No. 21130-74-5

Bis(tri-n-butylstannyloxy)dimethylsilane

Cat. No. B8501712
Key on ui cas rn: 21130-74-5
M. Wt: 670.3 g/mol
InChI Key: AXGCGNQXBRIXFT-UHFFFAOYSA-N
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Patent
US09175141B2

Procedure details

Hexabutyldistannoxane (2 equiv.) was slowly added dropwise with stirring to dimethyldichlorosilane (19), followed by heating to 180° C. for 4 hours and vacuum distillation to give bis(tri-n-butylstannyloxy)dimethylsilane 24. Equimolar amounts of 23 and 24 in THF were stirred at room temperature for 4 hours before cyclosiloxane 25 was isolated by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[O:6][Sn:7]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])CCC.Cl[Si:29](Cl)([CH3:31])[CH3:30]>>[CH2:16]([Sn:7]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:8][CH2:9][CH2:10][CH3:11])[O:6][Si:29]([O:6][Sn:7]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH2:18][CH3:19])([CH3:31])[CH3:30])[CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](O[Si](C)(C)O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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